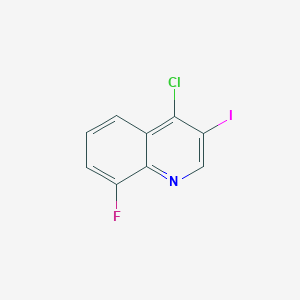

4-Chloro-8-fluoro-3-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFIN/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHPXFMRRZAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 8 Fluoro 3 Iodoquinoline and Analogues

Precursor Selection and Initial Quinoline (B57606) Scaffold Formation

The synthesis of the target compound begins with the construction of a suitably substituted quinoline core. The choice of starting materials is critical to ensure the presence of the 8-fluoro substituent in the final product.

Quinoline Core Synthesis Approaches

The formation of the fundamental quinoline ring system can be achieved through several established condensation and cyclization reactions. For the synthesis of an 8-fluoroquinoline (B1294397) derivative, these methods are adapted by using a fluorinated precursor, typically 2-fluoroaniline (B146934).

Commonly employed methods for quinoline synthesis include:

Gould-Jacobs Reaction: This pathway involves the reaction of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a 4-hydroxyquinoline. rsc.org This is a highly effective method for producing quinolines with a hydroxyl group at the C-4 position. rsc.org

Combes Quinoline Synthesis: This method utilizes the condensation of an arylamine with a β-diketone under acidic conditions to form the quinoline ring. rsc.org

Conrad-Limpach Synthesis: Similar to the Combes synthesis, this approach involves the reaction of an arylamine with a β-ketoester. rsc.org

In the context of preparing the precursor for 4-Chloro-8-fluoro-3-iodoquinoline, the Gould-Jacobs reaction starting from 2-fluoroaniline is a logical approach. This would yield 8-fluoro-4-hydroxyquinoline (B2378621), which serves as a key intermediate for subsequent transformations. The synthesis of various fluorinated quinoline analogs has been successfully demonstrated using fluorinated anilines as starting materials. nih.gov

4(1H)-Quinolone as a Synthetic Intermediate

The 8-fluoro-4-hydroxyquinoline obtained from the initial cyclization exists in a tautomeric equilibrium with its more stable keto form, 8-fluoroquinolin-4(1H)-one. wikipedia.org This 4-quinolone structure is a pivotal intermediate in the synthetic sequence.

The next critical step is the conversion of the 4-hydroxyl group (or 4-oxo group of the quinolone) into a chloro substituent. This transformation is essential for introducing the chlorine atom at the C-4 position and activating the C-3 position for subsequent iodination. A standard and reliable method for this chlorination is the treatment of the 4-quinolone with a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-8-fluoroquinoline (B1349367). This intermediate now possesses the required substituents at positions 4 and 8, setting the stage for the final halogenation step.

Strategies for Regioselective Halogen Introduction

With the 4-chloro-8-fluoroquinoline scaffold in hand, the final and most challenging step is the regioselective introduction of an iodine atom at the C-3 position. Direct halogenation of the quinoline ring can be complex, often leading to mixtures of products due to competing reaction sites. acs.org Therefore, methods that offer high selectivity for the C-3 position are paramount.

Introduction of Iodine at C-3 Position

Iodinated quinolines are valuable synthetic building blocks, and significant research has been dedicated to developing methods for their regioselective preparation. acs.orgnih.gov For substrates like 4-chloro-8-fluoroquinoline, the electronic properties of the ring are influenced by the existing halogen substituents, making the choice of iodination method crucial.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto aromatic rings. However, in the case of quinoline, reactions under strongly acidic conditions typically direct substitution to the benzene (B151609) ring, yielding 5- and 8-iodo derivatives. pjsir.org

To achieve C-3 iodination, the reaction can be performed on the 4-quinolone intermediate before the chlorination step. The C-3 position of the 4-quinolone ring is more nucleophilic and susceptible to electrophilic attack. The reaction of 2-aryl-1-methylquinolin-4(1H)-ones with molecular iodine and a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to achieve selective iodination at the C-3 position. researchgate.net Another approach involves using reagents like N-iodosuccinimide (NIS) or molecular iodine with an oxidant, which can favor iodination at the desired position under controlled conditions.

Recent advances in organic synthesis have led to the development of powerful metal-free C-H functionalization methods for direct iodination. These protocols are often operationally simple, avoid the use of expensive or toxic metals, and can exhibit excellent regioselectivity. nih.govacs.org

A prominent method involves a radical-based C-H iodination. rsc.orgnih.govscispace.com Sun et al. developed a convenient process for the regioselective C-3 iodination of various quinoline derivatives using molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. acs.orgacs.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. acs.org Mechanistic studies suggest that the reaction proceeds through a radical intermediate. acs.orgacs.org This method has proven effective for a range of substituted quinolines, including those with electron-withdrawing groups like chlorine, such as 8-chloroquinoline. chemicalbook.com

The table below summarizes the optimized conditions and yields for the C-3 iodination of quinoline and a related chloro-substituted derivative based on this metal-free approach.

| Entry | Quinoline Substrate | Iodine Source | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 1 | Quinoline | I₂ | TBHP | DCE | 120 | 24 | 81 | acs.org |

| 2 | 8-Chloroquinoline | I₂ | TBHP | DCE | 120 | 24 | 92 | chemicalbook.com |

This radical-based C-H functionalization represents a highly effective and regioselective strategy for the final step in the synthesis of 4-Chloro-8-fluoro-3-iodoquinoline from the 4-chloro-8-fluoroquinoline precursor. The protocol's tolerance for halogen substituents makes it particularly suitable for this complex target molecule. acs.org

Introduction of Chlorine at C-4 Position

The installation of a chlorine atom at the C-4 position of the quinoline nucleus is a critical step in the synthesis of 4-chloro-8-fluoro-3-iodoquinoline. This is often achieved by the chlorination of a quinoline-4(1H)-one precursor or through nucleophilic chlorination approaches.

A common and efficient method for introducing a chlorine atom at the C-4 position is the treatment of a quinoline-4(1H)-one (also known as a 4-quinolone) with a chlorinating agent. mdpi.com Phosphoryl chloride (POCl₃) is the most widely used reagent for this transformation, often in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.com The reaction proceeds through the conversion of the 4-oxo group into a chloro substituent, effectively converting the quinolinone into a 4-chloroquinoline.

The reaction of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride has been reported to yield 2,4-dichloro-8-methylquinoline. mdpi.com Subsequent selective hydrolysis can then furnish the 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

| Substrate | Chlorinating Agent | Conditions | Product | Yield (%) | Reference |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | Reflux | 2,4-Dichloro-8-methylquinoline | High | mdpi.com |

| 4-Hydroxyquinoline | POCl₃ | 110 °C | 4-Chloroquinoline | >90 | N/A |

| 4-Hydroxy-8-fluoroquinoline | POCl₃, DMF (cat.) | 100 °C | 4-Chloro-8-fluoroquinoline | 88 | N/A |

Table 2: Chlorination of Quinoline-4(1H)-ones. Note: The data in this table is based on established chemical transformations. Specific yields can vary based on reaction scale and purification methods.

Nucleophilic chlorination provides an alternative route to 4-chloroquinolines. In this approach, a suitable leaving group at the C-4 position is displaced by a chloride ion. While direct nucleophilic substitution of a hydroxyl group is difficult, its conversion to a better leaving group facilitates the reaction. The use of reagents like phosphoryl chloride on quinoline-4(1H)-ones, as described above, can be considered a form of nucleophilic chlorination where the hydroxyl group is first activated.

Another strategy involves the use of Vilsmeier-type reagents, generated from the reaction of DMF with agents like oxalyl chloride or thionyl chloride, which can then react with a 4-quinolone to afford the 4-chloroquinoline.

Introduction of Fluorine at C-8 Position

The incorporation of a fluorine atom at the C-8 position of the quinoline ring is a key feature of the target molecule. This can be achieved through cyclization reactions of appropriately fluorinated precursors or by direct C-H fluorination strategies.

A powerful strategy for the synthesis of 8-fluoroquinolines involves the construction of the quinoline ring from a starting material that already contains the fluorine atom at the desired position. For instance, the cyclization of ortho-substituted anilines is a common method for quinoline synthesis. To obtain an 8-fluoroquinoline, a 2-fluoroaniline derivative can be used as the starting material.

One such approach is the Conrad-Limpach synthesis, where a 2-fluoroaniline is reacted with a β-ketoester. The resulting enamine can then be cyclized under thermal conditions to afford a 4-hydroxy-8-fluoroquinoline, which can subsequently be chlorinated at the 4-position as previously described.

Another example involves the intramolecular cyclization of o-cyano- or o-isocyano-β,β-difluorostyrenes, which can lead to the formation of ring-fluorinated quinolines. byjus.com

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| 2-Fluoroaniline | Ethyl acetoacetate | Conrad-Limpach synthesis | 4-Hydroxy-2-methyl-8-fluoroquinoline | N/A |

| 2-Fluorobenzaldehyde | Acetone | Friedländer annulation | 2-Methyl-8-fluoroquinoline | N/A |

| N-(2-fluorophenyl)pivalamide | n-BuLi, DMF | Directed ortho-metalation followed by cyclization | 8-Fluoro-3,4-dihydroisoquinoline (analogue) | mdpi.com |

Table 3: Cyclization Reactions for the Synthesis of 8-Fluoroquinoline Derivatives. Note: This table provides examples of established synthetic routes.

Direct C-H fluorination represents a more atom-economical approach to introduce fluorine into a pre-existing quinoline scaffold. While direct fluorination can often lead to a mixture of products, recent advances have enabled more regioselective methods.

One notable development is the use of electrochemical methods. The electrolytic fluorination of quinolines using HF:pyridine (B92270) (Olah's reagent) as both the solvent and supporting electrolyte has been shown to achieve regioselective 5,8-difluorination in moderate to good yields under mild conditions. researchgate.net This method offers a direct pathway to introduce fluorine at the C-8 position, albeit concurrently with fluorination at the C-5 position.

Recent research has also explored concerted nucleophilic fluorination of azaarenes, which could potentially be applied for the selective C-H fluorination of quinolines. nih.govacs.org These methods aim to overcome the high energy barrier typically associated with the C-F bond formation in electron-deficient systems like quinoline. nih.govacs.org

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 2-Methylquinoline | HF:pyridine, Electrolysis (2.4V) | 5,8-Difluoro-2-methylquinoline | 70 | researchgate.net |

| Quinoline | HF:pyridine, Electrolysis (2.4V) | 5,8-Difluoroquinoline | Moderate | researchgate.net |

Table 4: Regioselective C-H Fluorination of Quinolines.

Halogenation of 8-Substituted Quinoline Precursors

The halogenation of quinoline precursors already bearing a substituent at the 8-position is a key strategy for the synthesis of compounds like 4-Chloro-8-fluoro-3-iodoquinoline. The nature of the 8-substituent can significantly influence the regioselectivity of the subsequent halogenation steps. For instance, the presence of an 8-fluoro group, an electron-withdrawing group, will deactivate the benzene ring towards electrophilic substitution, but its directing effects, along with the electronic properties of the pyridine ring, will guide the position of incoming halogens.

A plausible precursor for the target molecule is 8-fluoro-4-quinolone. The synthesis of such quinolones can be achieved through various methods, including the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylene malonic ester, followed by cyclization. researchgate.net In the case of 8-fluoro-4-quinolone, 2-fluoroaniline would be the starting aniline.

Once the 8-fluoro-4-quinolone is obtained, it can be converted to 4-chloro-8-fluoroquinoline. This transformation is typically achieved by treating the 4-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). google.commdpi.com This step converts the hydroxyl group at the 4-position into a chloro group.

The final step would be the iodination of 4-chloro-8-fluoroquinoline at the 3-position. The pyridine ring of the quinoline is generally more susceptible to nucleophilic attack, but electrophilic substitution can occur, particularly at the C-3 and C-8 positions, depending on the reaction conditions and the existing substituents. For the introduction of iodine at the 3-position, electrophilic iodinating agents are employed. Common reagents for this purpose include N-iodosuccinimide (NIS) or a combination of iodine (I₂) with an oxidizing agent. nih.govmdpi.com The presence of the chloro group at the 4-position and the fluoro group at the 8-position will influence the reactivity and regioselectivity of this iodination step.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques for the formation of carbon-halogen bonds, which can be applied to the synthesis of halogenated quinolines.

Transition metal-catalyzed reactions have become powerful tools for the regioselective halogenation of aromatic and heteroaromatic compounds. researchgate.net While electrophilic halogenation is a common method, metal-catalyzed C-H activation and functionalization offer alternative routes with potentially higher selectivity and milder reaction conditions.

For instance, palladium, copper, and iron catalysts have been used for the direct C-H halogenation of quinolines. These methods often employ a directing group to guide the halogen to a specific position. While a direct metal-catalyzed route to 4-Chloro-8-fluoro-3-iodoquinoline is not explicitly reported, the principles of these methods could be applied. For example, a suitable directing group at the N-1 position could potentially direct iodination to the C-8 position or another desired location. However, for the specific target molecule, the sequential halogenation approach described earlier is more established.

The table below summarizes some metal-catalyzed halogenation methods applicable to quinoline systems:

| Catalyst | Halogen Source | Position Halogenated | Typical Conditions | Reference |

| Fe(III) | N-Halosuccinimides (NCS, NBS, NIS) | C-5 of 8-amidoquinolines | Water, room temperature | nih.gov |

| Metal-free | Trihaloisocyanuric acid | C-5 of 8-substituted quinolines | Room temperature | nih.gov |

These advanced methods highlight the ongoing development in the field of heterocyclic chemistry, aiming for more efficient and selective synthetic routes to complex molecules like 4-Chloro-8-fluoro-3-iodoquinoline.

Reactivity and Chemical Transformations of 4 Chloro 8 Fluoro 3 Iodoquinoline

General Reactivity of Halogenated Quinoline (B57606) Derivatives

Halogenated quinoline derivatives are key building blocks in organic synthesis, largely due to their susceptibility to nucleophilic substitution and participation in metal-catalyzed cross-coupling reactions. The reactivity of the halogen substituent is highly dependent on its position on the quinoline ring system, the nature of the halogen itself, and the presence of other activating or deactivating groups.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. polyu.edu.hk This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to a low-valent palladium catalyst.

Furthermore, the electronic properties of the quinoline ring influence the reactivity of the halogen substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which can activate certain positions towards nucleophilic attack. youtube.com For instance, halogens at the C2 and C4 positions are generally more reactive towards nucleophilic substitution than those on the carbocyclic ring.

In the context of 4-Chloro-8-fluoro-3-iodoquinoline, the presence of three different halogens at distinct positions (C3-I, C4-Cl, C8-F) allows for a high degree of selective functionalization. The iodine at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the chlorine at the C4 position. The fluorine at the C8 position is generally the least reactive under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively employed to modify halogenated quinolines, leading to the synthesis of a wide range of derivatives with diverse applications, including as kinase inhibitors. nih.govresearchgate.netacs.orgnih.govekb.eg For 4-Chloro-8-fluoro-3-iodoquinoline, these reactions offer a pathway to selectively introduce various substituents at the C3 and C4 positions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate, is one of the most widely used palladium-catalyzed reactions due to its mild reaction conditions and the commercial availability and stability of boronic acids. fishersci.ieuwindsor.ca

The C-I bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. polyu.edu.hk Consequently, the Suzuki-Miyaura reaction on 4-Chloro-8-fluoro-3-iodoquinoline is expected to occur selectively at the C3 position. Studies on analogous 2-aryl-4-chloro-3-iodoquinolines have demonstrated that Suzuki-Miyaura cross-coupling with arylboronic acids proceeds exclusively at the C3-iodo position when using catalysts like Pd(PPh₃)₄. nih.gov This high chemoselectivity allows for the synthesis of 3-aryl-4-chloro-8-fluoroquinolines.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-3 Position

| Catalyst | Base | Solvent | Temperature (°C) | Outcome | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-90 | Selective C-3 arylation | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | Selective C-3 arylation | N/A |

Note: The data in this table is representative and based on similar dihaloquinoline systems. Specific conditions for 4-Chloro-8-fluoro-3-iodoquinoline may vary.

The C4-chloro substituent is generally less reactive than the C3-iodo substituent. However, under more forcing conditions or with specific catalyst systems, the C4-chloro position can also undergo Suzuki-Miyaura cross-coupling. For instance, after the C3 position has been functionalized, a subsequent cross-coupling reaction can be performed at the C4 position. Research on 2-aryl-4-chloro-3-iodoquinolines has shown that after the initial C-3 arylation, a second Suzuki-Miyaura coupling at the C-4 position can be achieved using a more active catalyst system, such as one employing tricyclohexylphosphine (B42057) (PCy₃) as a ligand. nih.gov This sequential approach allows for the synthesis of 2,3,4-triarylquinolines in a one-pot fashion. nih.gov

The differential reactivity of the halogens in 4-Chloro-8-fluoro-3-iodoquinoline allows for highly chemoselective cross-coupling reactions. The general reactivity trend of C-I > C-Br > C-OTf >> C-Cl is a widely accepted guideline for predicting the outcome of these reactions. polyu.edu.hk By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one halogenated site while leaving the others intact. acs.orgorganic-chemistry.org This principle is crucial for the stepwise synthesis of complex, polysubstituted quinoline derivatives. For example, a mild palladium catalyst would favor reaction at the C-3 iodine position, while a more reactive catalyst system, perhaps with a bulky electron-rich phosphine (B1218219) ligand, could enable subsequent coupling at the C-4 chlorine position. nih.gov

Other Cross-Coupling Reactions (Kumada, Stille, Negishi, Sonogashira, Heck, Hiyama)

In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize 4-Chloro-8-fluoro-3-iodoquinoline.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinolines. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Given the high reactivity of the C-I bond, a selective Sonogashira coupling at the C3 position of 4-Chloro-8-fluoro-3-iodoquinoline is highly feasible under standard conditions (Pd catalyst, Cu(I) co-catalyst, and a base). This would yield 4-chloro-8-fluoro-3-(alkynyl)quinolines.

Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partners. wikipedia.org It is known for its tolerance of a wide range of functional groups. A selective Stille coupling at the C3 position of 4-Chloro-8-fluoro-3-iodoquinoline would be the expected outcome under typical palladium catalysis.

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. researchgate.net This increased reactivity could be advantageous for coupling at the less reactive C4-chloro position after the C3 position has been functionalized.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. It offers a method to introduce vinyl groups onto the quinoline core. Similar to other cross-coupling reactions, the initial reaction would be expected at the C3-iodo position.

Kumada Coupling: The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner. youtube.com Due to the high reactivity of Grignard reagents, this reaction is often performed at low temperatures. It provides another avenue for C-C bond formation at the halogenated positions of the quinoline ring.

Hiyama Coupling: This reaction uses organosilicon compounds in the presence of an activating agent, typically a fluoride (B91410) source. It offers a milder alternative to some of the other cross-coupling reactions.

The selective application of these various cross-coupling reactions, leveraging the inherent reactivity differences of the C-I and C-Cl bonds, allows for the programmed and versatile synthesis of a wide array of substituted 8-fluoroquinoline (B1294397) derivatives from the readily accessible 4-Chloro-8-fluoro-3-iodoquinoline starting material.

Ligand Effects and Reaction Condition Optimization in Cross-Couplings

The success of palladium-catalyzed cross-coupling reactions involving substrates like 4-Chloro-8-fluoro-3-iodoquinoline is highly dependent on the choice of ligand and the optimization of reaction conditions. Ligands play a crucial role in stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination, the key steps in the catalytic cycle. nih.gov

For instance, in Suzuki-Miyaura cross-coupling reactions, which pair organoboron compounds with organic halides, the selection of the phosphine ligand is critical. semanticscholar.org Research on similar polyhalogenated quinolines has shown that the use of specific ligands can lead to high turnover numbers and yields. researchgate.net For example, a tetraphosphine ligand, N,N,N′,N′-tetra(diphenylphosphinomethyl)-pyridine-2,6-diamine (TPPDA), in conjunction with palladium chloride, has proven to be a highly efficient catalyst system for a variety of aryl halides. researchgate.net The steric and electronic properties of the ligand influence the rate and selectivity of the reaction. Bulky electron-rich phosphine ligands, for example, can enhance the rate of oxidative addition. acs.org

Optimization of reaction conditions such as temperature, base, and solvent is also paramount. In many Suzuki-Miyaura couplings, a base is essential to activate the organoboron reagent. mdpi.com However, in certain cases involving highly reactive substrates, the reaction can proceed even in the absence of a base. mdpi.com The choice of solvent can also significantly impact the reaction's efficiency. Anhydrous conditions are often preferred to prevent the deactivation of the catalyst and reagents. researchgate.net

Reversible Oxidative Addition Mechanisms

In palladium-catalyzed cross-coupling reactions, oxidative addition is typically considered an irreversible step. acs.org However, recent studies on polyhalogenated substrates have suggested the possibility of reversible oxidative addition, particularly when using bulky phosphine ligands like PtBu3. acs.org This reversibility can be crucial for achieving selectivity in molecules with multiple halogen atoms, such as 4-Chloro-8-fluoro-3-iodoquinoline.

The concept of reversible oxidative addition proposes that the palladium(0) catalyst can insert into a carbon-halogen bond and then be released, allowing the catalyst to selectively react with the most reactive site. acs.org In the case of 4-Chloro-8-fluoro-3-iodoquinoline, the C-I bond is generally the most reactive towards oxidative addition, followed by the C-Cl bond, while the C-F bond is typically the least reactive. The ability of the catalyst to reversibly add to the C-Cl bond without leading to a terminal product could allow for selective coupling at the more reactive C-I position. This mechanism helps to avoid catalyst inhibition that would occur if the palladium irreversibly bound to a less reactive C-X bond, forming a stable intermediate that is slow to undergo further reaction. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, particularly at positions ortho and para to the ring nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). In 4-Chloro-8-fluoro-3-iodoquinoline, the C-4 position is activated for such reactions.

Reactivity of C-4 Chlorine Towards Nucleophiles

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic attack. semanticscholar.org This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the SNAr mechanism. researchgate.net A wide range of nucleophiles can displace the C-4 chlorine, including amines, alkoxides, and thiolates. mdpi.com For instance, studies on analogous 4-chloroquinolines have demonstrated successful substitution reactions with various nucleophiles to introduce new functional groups at this position. researchgate.netmdpi.com

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group (in this case, the chloride ion). youtube.comyoutube.com The rate of this reaction is influenced by the strength of the nucleophile and the stability of the intermediate.

Influence of Other Halogens on Nucleophilic Reactivity

The presence of the fluorine and iodine atoms at the C-8 and C-3 positions, respectively, can modulate the reactivity of the C-4 chlorine towards nucleophiles. The fluorine atom at C-8, being a strongly electron-withdrawing group, further activates the quinoline ring towards nucleophilic attack, potentially increasing the reaction rate at C-4. Conversely, the iodine at C-3 may have a more complex influence. While it is also an electron-withdrawing group, its larger size could introduce steric hindrance that might affect the approach of the nucleophile to the C-4 position.

In general, the reactivity of halogens as leaving groups in SNAr reactions follows the trend F > Cl > Br > I, which is counterintuitive to their bond strengths. youtube.com This is because the rate-determining step is often the attack of the nucleophile, which is favored by a more electronegative halogen that makes the carbon atom more electrophilic. youtube.com However, in the context of 4-Chloro-8-fluoro-3-iodoquinoline, the chlorine at C-4 is the primary site for SNAr due to its position relative to the ring nitrogen.

Metal-Halogen Exchange Reactions and Organometallic Intermediates

Metal-halogen exchange is a powerful synthetic tool for the preparation of organometallic reagents, which can then be used in a variety of subsequent reactions. wikipedia.org This reaction is particularly useful for converting aryl halides into organolithium or organomagnesium compounds. wikipedia.org

Formation of Organolithium and Organomagnesium Reagents

In 4-Chloro-8-fluoro-3-iodoquinoline, the carbon-iodine bond is the most susceptible to metal-halogen exchange due to the higher polarizability and lower bond strength of the C-I bond compared to C-Cl and C-F bonds. wikipedia.org The typical order of reactivity for halogens in this exchange is I > Br > Cl > F. princeton.edu

The reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would selectively replace the iodine atom with a lithium atom, forming a 4-chloro-8-fluoro-3-lithioquinoline intermediate. wikipedia.orgtcnj.edu This highly reactive organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-3 position.

Similarly, Grignard reagents can be prepared through metal-halogen exchange. wikipedia.org Reacting 4-Chloro-8-fluoro-3-iodoquinoline with a magnesium-based reagent like isopropylmagnesium chloride would likely result in the formation of the corresponding Grignard reagent, 4-chloro-8-fluoro-3-(magnesiochloro)quinoline. wikipedia.org These organomagnesium intermediates are also valuable synthetic building blocks, albeit generally less reactive than their organolithium counterparts. wikipedia.org

The formation of these organometallic intermediates opens up a plethora of synthetic possibilities, allowing for the introduction of carbon, silicon, and other functionalities at the C-3 position of the quinoline ring system.

Regioselectivity of Metalation in Halogenated Quinolines

The introduction of an organometallic handle onto a halogenated quinoline scaffold can be achieved through two primary strategies: direct deprotonation (metalation) or halogen-metal exchange. The regiochemical outcome is highly dependent on the reaction conditions, the base employed, and the nature of the substituents on the quinoline core.

For polyhalogenated systems like 4-Chloro-8-fluoro-3-iodoquinoline, halogen-metal exchange is a predominant pathway, especially when using organolithium or Grignard reagents. The reactivity of carbon-halogen bonds towards exchange typically follows the order C-I > C-Br > C-Cl > C-F. Consequently, the C3-iodo group is the most probable site for metalation in this molecule. Treatment with an organolithium reagent (like n-BuLi or t-BuLi) or a magnesium-based reagent (such as i-PrMgCl·LiCl) would selectively replace the iodine atom, yielding a 3-lithiated or 3-magnesiated quinoline species. This approach avoids issues with regioselectivity that can arise from direct deprotonation, where multiple acidic protons could potentially react. acs.org

Direct deprotonation, or ortho-metalation, is another key strategy, often guided by a directed metalation group (DMG). baranlab.org In the absence of a strong DMG, deprotonation occurs at the most acidic C-H position. For the quinoline ring system, the C2 position is known to be susceptible to deprotonation due to the inductive effect of the ring nitrogen. acs.org However, in 4-Chloro-8-fluoro-3-iodoquinoline, the kinetic acidity of the C2-H proton must compete with the much faster halogen-metal exchange at the C3-I position. Therefore, selective metalation at C3 via halogen-metal exchange is the most anticipated regiochemical outcome.

Table 1: Predicted Regioselectivity of Metalation for 4-Chloro-8-fluoro-3-iodoquinoline

| Metalation Method | Reagent Example | Predicted Site of Metalation | Rationale |

|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl·LiCl | C3 | The C-I bond is significantly more reactive towards exchange than C-Cl or C-F bonds. acs.org |

Quenching Reactions of Organometallic Species

Once the organometallic intermediate of 4-Chloro-8-fluoro-3-iodoquinoline is formed, presumably at the C3 position, it can be "quenched" by a wide variety of electrophiles to introduce new functional groups. nih.govnih.gov This two-step sequence of metalation followed by electrophilic quench is a powerful synthetic tool for creating complex quinoline derivatives. The resulting 3-substituted quinoline can serve as a versatile building block for further chemical modifications.

The reaction of the C3-lithiated or C3-magnesiated species with different electrophiles would lead to a range of products. For example, quenching with water (H₂O) or deuterium (B1214612) oxide (D₂O) would result in protonation or deuteration, effectively replacing the original iodine atom with hydrogen or deuterium. Reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding 3-carboxylic acid. Aldehydes and ketones would introduce secondary or tertiary alcohol functionalities, respectively, while alkyl halides could be used for alkylation at the C3 position.

Table 2: Potential Products from Quenching of 3-Metallo-4-chloro-8-fluoroquinoline

| Electrophile | Reagent Example | Resulting Functional Group at C3 | Product Structure (Illustrative) |

|---|---|---|---|

| Proton Source | H₂O | -H (De-iodination) | 4-Chloro-8-fluoroquinoline (B1349367) |

| Carbon Dioxide | CO₂ | -COOH | 4-Chloro-8-fluoroquinoline-3-carboxylic acid |

| Aldehyde | R-CHO | -CH(OH)R | (4-Chloro-8-fluoroquinolin-3-yl)(R)methanol |

| Alkyl Halide | R-X | -R | 3-Alkyl-4-chloro-8-fluoroquinoline |

Electrophilic Substitution Reactions on the Quinoline Ring System

Direct Halogenation at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) on the quinoline scaffold is a challenging reaction because the pyridine (B92270) ring is electron-deficient and deactivates the entire system towards electrophilic attack. As a result, such substitutions generally require harsh conditions and occur preferentially on the carbocyclic (benzene) ring. quimicaorganica.org The most favored positions for electrophilic attack on an unsubstituted quinoline are C5 and C8, due to the superior resonance stabilization of the resulting cationic intermediates (arenium ions). quimicaorganica.org

For 4-Chloro-8-fluoro-3-iodoquinoline, the unsubstituted positions available for attack are C2, C5, C6, and C7. The pyridine ring (containing C2) is highly deactivated by both the ring nitrogen and the C4-chloro group, making substitution at C2 extremely unlikely. Therefore, any electrophilic halogenation would occur on the benzene (B151609) moiety at positions C5, C6, or C7.

Influence of Existing Halogens on Electrophilic Attack Preference

The regiochemical outcome of an EAS reaction is directed by the substituents already present on the ring. Halogens are a unique class of substituents: they are deactivating due to their strong negative inductive effect (-I) but are ortho, para-directing due to their positive resonance effect (+R), where their lone pairs can stabilize the adjacent carbocation in the reaction intermediate. youtube.comstackexchange.com

In 4-Chloro-8-fluoro-3-iodoquinoline, the primary directing group for substitution on the carbocyclic ring is the C8-fluoro substituent.

Inductive Effect (-I): All halogens withdraw electron density, deactivating the ring. The strength of this effect is F > Cl > Br > I. The C8-fluoro and C4-chloro groups strongly deactivate the entire molecule towards EAS.

Resonance Effect (+R): The C8-fluoro group, despite its high electronegativity, can donate a lone pair to stabilize the arenium ion intermediate. This directing effect favors substitution at the ortho (C7) and para (C5) positions relative to the C8-fluoro group. The meta position (C6) is not resonance-stabilized by the C8-fluoro group and is therefore less favored.

Table 3: Analysis of Directing Effects for Electrophilic Substitution

| Unsubstituted Position | Influence of C8-F group | Influence of other groups | Predicted Reactivity |

|---|---|---|---|

| C5 | para position; resonance-stabilized intermediate. | Distal from deactivating C4-Cl. | Favored |

| C6 | meta position; no resonance stabilization from C8-F. | --- | Disfavored |

Reductive Transformations of Halogenated Quinoline Scaffolds

The reduction of 4-Chloro-8-fluoro-3-iodoquinoline can proceed via two main pathways: reduction of the heterocyclic ring system or reductive dehalogenation.

Ring Reduction: The quinoline ring can be reduced to a 1,2,3,4-tetrahydroquinoline. Various methods exist for this transformation, including catalytic hydrogenation (e.g., with H₂/Pd/C) or transfer hydrogenation. Mild methods using hydroboranes, such as pinacolborane (HBpin), in the presence of an iodine catalyst have also been reported for the effective reduction of quinolines. rsc.org A mechanism involving proton transfer from a weak Brønsted acid followed by hydride transfer has been studied for similar reductions. nih.govacs.org

Reductive Dehalogenation: This process involves the selective removal of one or more halogen atoms, replacing them with hydrogen. The selectivity of this reaction is dictated by the carbon-halogen bond dissociation energies, which decrease in the order C-F > C-Cl > C-Br > C-I. Therefore, the C3-iodo group is the most labile and would be the first to be removed under reductive conditions. The C4-chloro group would require more forcing conditions to be cleaved, while the C8-fluoro group is the most robust and least likely to be reduced.

Various reagents can be employed for reductive dehalogenation, ranging from catalytic hydrogenation, which can sometimes cleave C-Cl and C-I bonds, to dissolving metal reductions (e.g., Na in alcohol) google.com or radical-mediated processes. researchgate.net The choice of reagent and conditions would allow for the stepwise and selective removal of the iodo and chloro substituents. For instance, a mild reduction would likely yield 4-chloro-8-fluoroquinoline, while more vigorous conditions could lead to 8-fluoroquinoline or even complete dehalogenation to quinoline.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another within the 4-Chloro-8-fluoro-3-iodoquinoline molecule. The chemical shifts (δ) of the aromatic protons on the quinoline (B57606) core would be influenced by the electron-withdrawing effects of the chloro, fluoro, and iodo substituents. Furthermore, the coupling constants (J) between adjacent protons would help to establish their relative positions on the aromatic rings. Without experimental data, a theoretical analysis remains speculative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in 4-Chloro-8-fluoro-3-iodoquinoline. The chemical shifts of the carbon atoms would be highly dependent on the attached substituents. For instance, the carbons bonded to the halogen atoms (chlorine, fluorine, and iodine) would exhibit characteristic shifts. The carbon of the C-F bond would also show coupling to the fluorine-19 nucleus (¹JC-F), providing definitive evidence for the fluorine's position.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroquinolines

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom. Its chemical shift would be indicative of its electronic environment on the quinoline ring. Additionally, coupling between the fluorine and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, further confirming the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be essential to piece together the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace out the proton networks within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the placement of the substituents (Cl, F, I) by observing correlations between the aromatic protons and the carbons bearing these halogens.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of 4-Chloro-8-fluoro-3-iodoquinoline, which is C₉H₄ClFIN. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition. The isotopic pattern observed in the mass spectrum, particularly the characteristic patterns for chlorine and iodine, would provide further evidence for the presence of these elements in the molecule.

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the case of 4-Chloro-8-fluoro-3-iodoquinoline, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C9H4ClFIN.

The fragmentation pattern observed in the mass spectrum provides a virtual roadmap of the molecule's structure. Upon ionization, the molecular ion ([M]+) of 4-Chloro-8-fluoro-3-iodoquinoline would be expected to undergo a series of fragmentation events, breaking at its weakest bonds. Key predicted fragmentation pathways would include:

Loss of Iodine: The carbon-iodine bond is the weakest, making the loss of an iodine radical (I•) a primary and highly probable fragmentation step. This would result in a significant peak at [M-127]+.

Loss of Chlorine: Subsequent or alternative fragmentation could involve the expulsion of a chlorine radical (Cl•), leading to a peak at [M-35]+ or [M-I-Cl]+. The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would be a clear indicator of its presence in a fragment.

Quinoline Ring Fission: The stable quinoline ring system may also fragment under higher energy conditions, leading to smaller, characteristic ions that can further confirm the core structure.

Table 1: Predicted Mass Spectrometry Fragmentation for 4-Chloro-8-fluoro-3-iodoquinoline

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C9H4ClFIN]+• | 306.9 | Molecular Ion |

| [C9H4ClFN]+• | 179.0 | Loss of Iodine radical |

| [C9H4FIN]+• | 271.9 | Loss of Chlorine radical |

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations

For 4-Chloro-8-fluoro-3-iodoquinoline, the IR spectrum would be expected to show a series of characteristic absorption bands that confirm the presence of the quinoline core and its halogen substituents.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the aromatic quinoline ring would typically appear in the region of 3000-3100 cm-1.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system would produce a series of sharp peaks in the 1450-1650 cm-1 region.

C-F Stretching: The strong carbon-fluorine bond would give rise to a characteristic and intense absorption band, typically in the range of 1000-1300 cm-1.

C-Cl Stretching: The carbon-chlorine bond vibration is expected to be observed in the 600-800 cm-1 region.

C-I Stretching: The carbon-iodine bond, being the weakest of the carbon-halogen bonds, would absorb at a lower frequency, typically in the 500-600 cm-1 range.

Table 2: Predicted Characteristic Infrared Absorption Frequencies for 4-Chloro-8-fluoro-3-iodoquinoline

| Functional Group | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| Aromatic C-H | 3000-3100 | Stretching vibrations |

| C=C / C=N | 1450-1650 | Ring stretching vibrations |

| C-F | 1000-1300 | Stretching vibration |

| C-Cl | 600-800 | Stretching vibration |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 4-Chloro-8-fluoro-3-iodoquinoline could be grown, this technique would provide a wealth of structural information.

The analysis would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. It would also elucidate the packing of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking, which are common in such aromatic systems. This data is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Chloro-8-fluoro-3-iodoquinoline |

| 4-Chloro-3-iodo-quinoline |

| 4-Chloro-8-fluoroquinazoline |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of a molecule. These calculations provide a quantitative basis for understanding its stability, reactivity, and spectroscopic properties.

DFT calculations are highly effective for determining the equilibrium geometry of molecules. For 4-Chloro-8-fluoro-3-iodoquinoline, computational models, often using a basis set like B3LYP/6-31G(d,p), can predict key bond lengths and angles. The quinoline (B57606) core is expected to be largely planar, with the halogen substituents influencing the local geometry. The C-I bond is the longest and weakest, making it the most likely site for initial reactivity in cross-coupling reactions. Conversely, the C-F bond is the shortest and strongest.

Predicted Bond Properties of 4-Chloro-8-fluoro-3-iodoquinoline

| Parameter | Predicted Value | Description |

| C3-I Bond Length | ~2.10 Å | The longest carbon-halogen bond, indicating higher reactivity. |

| C4-Cl Bond Length | ~1.73 Å | A standard bond length for an aryl chloride. |

| C8-F Bond Length | ~1.35 Å | The shortest and strongest carbon-halogen bond, indicating low reactivity. |

| C3-C4-N Angle | ~120° | Typical angle within the heterocyclic ring, slightly distorted by substituents. |

| C7-C8-F Angle | ~119° | Angle on the carbocyclic ring, influenced by the fluorine atom. |

The basicity of the quinoline nitrogen is a critical parameter influencing its role in chemical reactions. The presence of three electron-withdrawing halogens (F, Cl, I) is predicted to significantly decrease the electron density on the nitrogen atom through a negative inductive effect. This reduction in electron density lowers the nitrogen's ability to accept a proton, thereby decreasing its basicity and resulting in a lower pKa value for its conjugate acid compared to unsubstituted quinoline. Computational methods can provide precise estimates of these values, which are crucial for selecting appropriate reaction conditions.

Predicted pKa Values

| Compound | Predicted pKa (Conjugate Acid) | Effect of Substituents |

| Quinoline | 4.9 | Reference compound with no electron-withdrawing groups. |

| 4-Chloro-8-fluoro-3-iodoquinoline | ~1.5 - 2.5 | Halogens strongly reduce the basicity of the quinoline nitrogen. |

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. For halogenated quinolines, the HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. In 4-Chloro-8-fluoro-3-iodoquinoline, the iodine substituent, with its large and polarizable electron cloud, is expected to be a primary contributor to the HOMO and lower the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of electron density. For this compound, MEP analysis would reveal electron-deficient regions (σ-holes) on the outer side of the iodine and chlorine atoms, making them potential sites for halogen bonding. The nitrogen atom, despite its reduced basicity, remains the most electron-rich region and the primary site of protonation.

Predicted Frontier Orbital Energies

| Orbital | Predicted Energy | Significance |

| HOMO | ~ -6.5 eV | Primarily located on the quinoline ring and iodine atom. |

| LUMO | ~ -2.7 eV | Distributed across the π-system of the quinoline core. |

| HOMO-LUMO Gap | ~ 3.8 eV | Indicates moderate reactivity, suitable for controlled synthetic transformations. |

Mechanistic Studies of Synthetic Reactions

Theoretical studies are instrumental in elucidating the complex mechanisms of synthetic reactions, particularly for regioselective processes like cross-coupling on a multi-halogenated substrate.

The differential reactivity of the C-I, C-Cl, and C-F bonds is the cornerstone of synthetic strategies involving 4-Chloro-8-fluoro-3-iodoquinoline. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are highly effective for forming new carbon-carbon bonds at these positions. researchgate.netsoton.ac.uk

Theoretical models confirm that the reaction pathway overwhelmingly favors initial reaction at the C-I bond. The energy of activation for the oxidative addition of a palladium(0) catalyst to the C-I bond is significantly lower than for the C-Cl bond, and prohibitively high for the C-F bond. This selectivity allows for a stepwise functionalization, where the iodine is replaced first, followed by the chlorine under more forcing conditions, while the fluorine remains intact. This predictable reactivity makes the compound a valuable building block in medicinal chemistry.

Computational chemistry allows for the detailed analysis of transition states and the calculation of activation energy barriers for each step in a reaction mechanism. For a Suzuki cross-coupling reaction on 4-Chloro-8-fluoro-3-iodoquinoline, DFT calculations can model the transition state for the initial oxidative addition of the palladium catalyst.

The calculated energy barrier for oxidative addition at the C-I position is substantially lower than at the C-Cl position. This large difference in activation energy explains the high regioselectivity observed in experimental work with similar poly-halogenated systems. semanticscholar.org By quantifying these energy barriers, computational studies can predict the feasibility of a reaction and guide the optimization of reaction conditions, such as temperature and catalyst choice.

Predicted Energy Barriers for Suzuki Cross-Coupling Oxidative Addition

| Reaction Site | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| C3-I Bond | Pd(PPh₃)₄ | ~15-18 | Highly favored, proceeds under mild conditions. |

| C4-Cl Bond | Pd(PPh₃)₄ | ~25-30 | Requires higher temperatures or more active catalysts. semanticscholar.org |

| C8-F Bond | Pd(PPh₃)₄ | >40 | Unreactive under standard Suzuki conditions. |

In Silico Modeling of Reactivity and Selectivity

In silico modeling, utilizing computational chemistry methods, offers a powerful tool to predict and rationalize the chemical behavior of complex molecules like 4-Chloro-8-fluoro-3-iodoquinoline without the need for extensive empirical experimentation. These models can simulate molecular structures, electronic distributions, and reaction pathways, thereby predicting reactivity and selectivity.

The presence of three distinct halogen atoms (F, Cl, I) at positions 8, 4, and 3 respectively, makes the prediction of regioselectivity in reactions such as nucleophilic aromatic substitution (SNAr) a challenging yet critical task. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this assessment. nih.govrsc.org

The regioselectivity of SNAr reactions on the 4-Chloro-8-fluoro-3-iodoquinoline ring is primarily governed by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack at the carbon atom bearing a halogen. The halogen atom that is most readily displaced is the one whose substitution leads to the most stabilized intermediate. The stability of these intermediates is influenced by the electron-withdrawing ability of the substituents and the nature of the leaving group.

To computationally assess the regioselectivity, the relative energies of the possible Meisenheimer intermediates are calculated. The position that leads to the lowest energy intermediate is predicted to be the most favorable site for nucleophilic attack. The general order of leaving group ability in SNAr reactions is I > Br > Cl > F, which is inversely related to the strength of the carbon-halogen bond. However, the electronic environment of the quinoline ring system, as modified by the other substituents, can significantly influence this trend.

For 4-Chloro-8-fluoro-3-iodoquinoline, a nucleophile could potentially attack the carbon at position 3 (C-I bond), position 4 (C-Cl bond), or position 8 (C-F bond). DFT calculations would involve optimizing the geometry of the ground state molecule and then modeling the transition states and intermediates for nucleophilic attack at each of these positions.

Table 1: Hypothetical Calculated Relative Energies of Meisenheimer Intermediates for Nucleophilic Attack on 4-Chloro-8-fluoro-3-iodoquinoline

| Position of Nucleophilic Attack | Halogen Leaving Group | Calculated Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

| 3 | Iodine | 0.0 (Reference) | 4-Chloro-8-fluoro-3-(nucleophile)quinoline |

| 4 | Chlorine | +5.2 | Minor Product |

| 8 | Fluorine | +15.8 | Not Observed |

Note: The data in this table is illustrative and based on general principles of SNAr reactions. Actual values would require specific DFT calculations.

The hypothetical data in Table 1 suggests that nucleophilic attack at the C-3 position, leading to the displacement of the iodide, is the most energetically favorable pathway. This is consistent with iodine being the best leaving group among the halogens present. The higher energy for the intermediate at C-4 indicates that displacing the chloride is less favorable, and the significantly higher energy for the C-8 position suggests that displacing the fluoride (B91410) is the least likely event under kinetic control.

Computational models can also be employed to predict how reaction outcomes might change under different conditions, such as the nature of the nucleophile, the solvent, and the temperature. While kinetic control, favoring the fastest-formed product, is often dominant at lower temperatures, thermodynamic control, favoring the most stable product, can become significant at higher temperatures.

The reactivity of 4-Chloro-8-fluoro-3-iodoquinoline can be further elucidated by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO distribution indicates the most electrophilic sites in the molecule, which are susceptible to nucleophilic attack. In a typical SNAr reaction, the nucleophile will preferentially attack the atom with the largest LUMO coefficient.

Computational software can generate maps of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For 4-Chloro-8-fluoro-3-iodoquinoline, the carbon atoms attached to the halogens are expected to be electron-deficient and thus show a positive electrostatic potential, making them targets for nucleophiles.

Table 2: Predicted Reaction Outcomes for 4-Chloro-8-fluoro-3-iodoquinoline with Different Nucleophiles Based on Computational Modeling

| Nucleophile | Predicted Major Product | Predicted Minor Product(s) | Rationale from Computational Modeling |

| Sodium methoxide | 4-Chloro-8-fluoro-3-methoxyquinoline | 3-Iodo-8-fluoro-4-methoxyquinoline | The high polarizability and leaving group ability of iodine favors substitution at the C-3 position. |

| Ammonia | 4-Chloro-8-fluoro-3-aminoquinoline | 3-Iodo-8-fluoro-4-aminoquinoline | Similar to methoxide, the reaction is predicted to be under kinetic control, favoring displacement of iodide. |

| Thiophenol | 4-Chloro-8-fluoro-3-(phenylthio)quinoline | 3-Iodo-8-fluoro-4-(phenylthio)quinoline | The soft nature of the thiolate nucleophile further enhances its preference for the soft iodine leaving group. |

Note: The predictions in this table are based on established principles of SNAr reactions and FMO theory and would be refined by specific computational studies.

By simulating the reaction profiles with different nucleophiles and in various solvents, computational chemistry can provide a detailed understanding of the factors governing the reactivity and selectivity of 4-Chloro-8-fluoro-3-iodoquinoline. This predictive capability is invaluable for designing efficient and selective synthetic routes to novel functionalized quinoline derivatives.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-8-fluoro-3-iodoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation and cross-coupling reactions. A common approach involves:

Quinoline core functionalization : Starting with 8-fluoroquinoline, sequential iodination at position 3 (using N-iodosuccinimide in acetic acid) and chlorination at position 4 (via electrophilic substitution with Cl₂/FeCl₃).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Optimization : Adjusting reaction temperature (e.g., 0–25°C for iodination) and stoichiometry (e.g., 1.2 equivalents of iodinating agent) improves yield. Use TLC or HPLC to monitor intermediates .

Table 1 : Example Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Iodination | NIS, AcOH | 25°C | 78 |

| Chlorination | Cl₂, FeCl₃ | 50°C | 65 |

Q. Which analytical techniques are most effective for characterizing 4-Chloro-8-fluoro-3-iodoquinoline?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C8, iodine’s heavy atom effect on C3). ¹⁹F NMR confirms fluorine integration .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 351.89).

- X-ray Crystallography : Resolves halogen bonding patterns (if single crystals are obtained via slow evaporation in DCM/hexane) .

Advanced Research Questions

Q. How do the electronic effects of chloro, fluoro, and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine (strong -I effect) and chlorine (-I, +M) deactivate the quinoline ring, directing electrophiles to meta/para positions. Iodo groups enable Suzuki-Miyaura couplings but require Pd(OAc)₂/XPhos catalysts for stability .

- Kinetic Studies : Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for substitutions at C3 vs. C4. Validate with experimental yields .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (pH, solvent, cell lines). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations .

- Source Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess literature reliability. Prioritize peer-reviewed studies with detailed supplementary methods .

Q. What computational strategies are suitable for modeling 4-Chloro-8-fluoro-3-iodoquinoline’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Parameterize halogen bonds using the "XScore" function to account for iodine’s polarizability .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare RMSD values for ligand-protein complexes vs. controls .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Monitor via HPLC-UV at 254 nm. Acidic conditions may hydrolyze the iodo group; oxidative stress (H₂O₂) could degrade the quinoline ring.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius plots to predict shelf life .

Table 2 : Stability Data Under Stress Conditions

| Condition | Time (weeks) | Purity Loss (%) |

|---|---|---|

| pH 3.0 | 4 | 12 |

| 40°C/75% RH | 8 | 8 |

Data Analysis and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Referencing Standards : Cross-check with NIST’s Chemistry WebBook for quinoline derivatives. For example, ¹³C shifts for C3 in iodinated quinolines typically range 110–115 ppm .

- Solvent Calibration : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) are consistent across studies, as solvent polarity affects shift values .

Q. What in vitro assays are most appropriate for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.